molecular formula C19H22INO2 B4292946 6,7-diethoxy-1-(3-iodophenyl)-1,2,3,4-tetrahydroisoquinoline

6,7-diethoxy-1-(3-iodophenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B4292946
M. Wt: 423.3 g/mol
InChI Key: ZNNLLNFVGMVPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Diethoxy-1-(3-iodophenyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of an iodophenyl group and two ethoxy groups attached to the isoquinoline core. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-diethoxy-1-(3-iodophenyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-iodoaniline and 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline.

    Formation of the Isoquinoline Core: The isoquinoline core is formed through a Pictet-Spengler reaction, where 3-iodoaniline reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of Ethoxy Groups: The ethoxy groups are introduced through an alkylation reaction using ethyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxy-1-(3-iodophenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.

    Substitution: The iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Phenyl-substituted tetrahydroisoquinolines.

    Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.

Scientific Research Applications

6,7-Diethoxy-1-(3-iodophenyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and neuroprotective activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 6,7-diethoxy-1-(3-iodophenyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. it is believed to interact with specific molecular targets such as G protein-coupled receptors or ion channels. These interactions can modulate various signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1-(3-iodophenyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with methoxy groups instead of ethoxy groups.

    6,7-Diethoxy-1-(3-bromophenyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a bromophenyl group instead of an iodophenyl group.

    6,7-Diethoxy-1-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a chlorophenyl group instead of an iodophenyl group.

Uniqueness

The presence of the iodophenyl group in 6,7-diethoxy-1-(3-iodophenyl)-1,2,3,4-tetrahydroisoquinoline imparts unique chemical reactivity and potential biological activity compared to its analogs. The ethoxy groups also contribute to its distinct physicochemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6,7-diethoxy-1-(3-iodophenyl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22INO2/c1-3-22-17-11-13-8-9-21-19(14-6-5-7-15(20)10-14)16(13)12-18(17)23-4-2/h5-7,10-12,19,21H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNLLNFVGMVPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=CC=C3)I)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6,7-diethoxy-1-(3-iodophenyl)-1,2,3,4-tetrahydroisoquinoline
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Reactant of Route 6
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